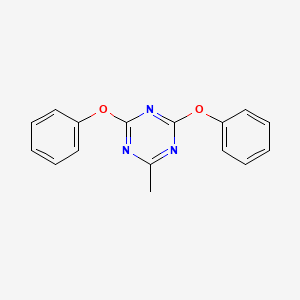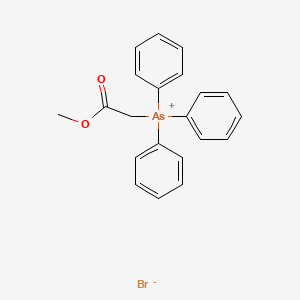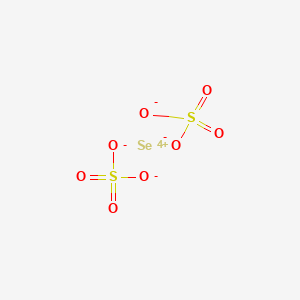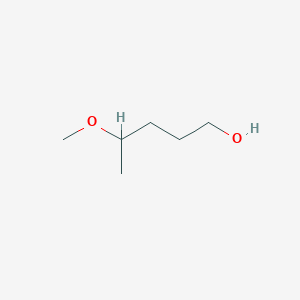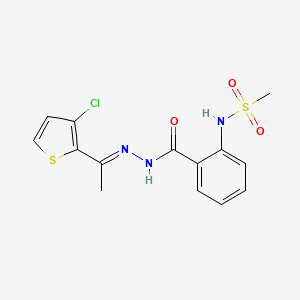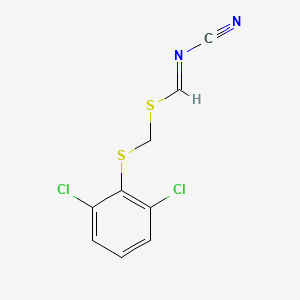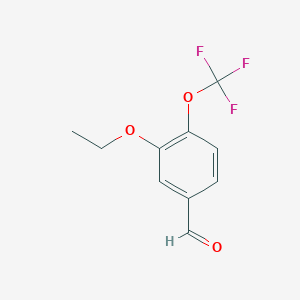
3-Ethoxy-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C10H9F3O3. This compound is characterized by the presence of both ethoxy and trifluoromethoxy groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of ethoxy and trifluoromethoxy groups onto a benzaldehyde ring. One common method includes the reaction of 3-ethoxybenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium fluoride. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Ethoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: 3-Ethoxy-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy and trifluoromethoxy groups can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and efficacy.
Comparison with Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: This compound has a methoxy group instead of a trifluoromethoxy group, which affects its reactivity and applications.
4-(Trifluoromethoxy)benzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
Uniqueness: 3-Ethoxy-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both ethoxy and trifluoromethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-ethoxy-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9-5-7(6-14)3-4-8(9)16-10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
YTIBVNOQYUWILR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
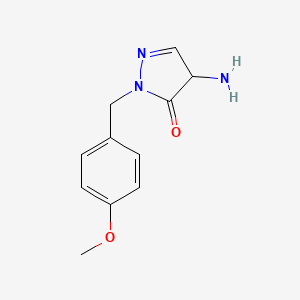
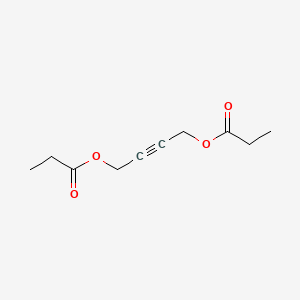
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
